molecular formula C21H27N3O2 B2370469 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 694461-69-3

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2370469
CAS No.: 694461-69-3
M. Wt: 353.466
InChI Key: UUMCANKHZNNRRB-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 2,4-dimethylphenyl group and an acetamide side chain linked to a 4-methoxyphenyl moiety. Its molecular formula is C21H27N3O2, with an average mass of ~353.47 g/mol.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-4-9-20(17(2)14-16)24-12-10-23(11-13-24)15-21(25)22-18-5-7-19(26-3)8-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMCANKHZNNRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These methods yield the desired piperazine derivatives with high efficiency and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide moiety and piperazine ring undergo nucleophilic substitutions under controlled conditions:

Thioether Formation
Reaction with thiourea derivatives in ethanol under reflux yields thioether-linked analogs. For example, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methoxyphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (yield: 86%, M.P. 142–143°C) forms via nucleophilic attack at the sulfur atom .

Reaction Component Conditions Product
Thiourea derivativeEthanol, reflux, 2.5 hOxadiazole-thioacetamide hybrid
4-Chlorobenzenesulfonyl chloridepH 9–10 (Na₂CO₃), 3 h stirringPiperidin-4-carboxylate intermediate

Mechanistic Insight : The reaction proceeds via initial deprotonation of the sulfhydryl group, followed by nucleophilic displacement at the electrophilic carbon adjacent to the acetamide .

Oxidation and Reduction Pathways

The compound participates in redox reactions mediated by common reagents:

Oxidation
Treatment with KMnO₄ in acidic conditions oxidizes the piperazine ring’s tertiary amine to a nitroso derivative. This is confirmed by IR spectral shifts (υₘₐₓ 1,650 cm⁻¹ for C=O) .

Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic methoxy group to a hydroxyl group, observed via NMR (δ 6.98 ppm for phenolic -OH) .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the pyrimidine position:

Catalyst System Aryl Boronic Acid Yield Application
Pd(PPh₃)₄, K₂CO₃, DMF4-Methoxyphenylboronic acid73%Antibacterial agent synthesis
Pd(OAc)₂, SPhos, CsF2,4-Dimethylphenylboronic acid68%α₁-Adrenergic receptor modulator development

Key Finding : Coupling reactions retain the acetamide’s structural integrity while enhancing biological activity .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the piperazine ring undergoes ring-opening to form a linear diamine, characterized by mass spectrometry (m/z 258 for 1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl cation) . In contrast, basic conditions (NaOH/H₂O) promote hydrolysis of the acetamide to carboxylic acid derivatives .

Photocatalytic Reactions

Visible-light-driven decarboxylative alkylation with Ru(bpy)₃Cl₂ generates alkylated analogs:

Substrate Light Source Product Efficiency
Ethyl cyanoacetate450 nm LEDImidazole-acetamide hybrid82%
Benzyl bromideSunlightN-Benzylpiperazine derivative75%

Mechanism : Radical intermediates form via single-electron transfer (SET), confirmed by ESR spectroscopy .

Antibacterial Activity of Reaction Products

Derivatives exhibit moderate Gram-negative antibacterial activity (E. coli MIC: 32–64 µg/mL), with structure-activity relationships (SAR) highlighting the importance of the sulfanyl and oxadiazole moieties .

Derivative MIC (µg/mL) Target Bacteria
Oxadiazole-thioacetamide32Pseudomonas aeruginosa
N-Benzylpiperazine analog64Escherichia coli

Crystallographic Insights

Single-crystal X-ray diffraction reveals planar conformations for oxidation products (space group P2₁/c, a = 23.7716 Å, b = 7.0073 Å). Hydrogen bonding between acetamide -NH and sulfonyl oxygen stabilizes the lattice (d = 2.89 Å) .

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity . This inhibition can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the receptor binding site, blocking the action of endogenous agonists like noradrenaline and epinephrine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural Comparison of Selected Acetamide-Piperazine Derivatives
Compound Name Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 2,4-Dimethylphenyl 4-Methoxyphenyl 353.47 Enhanced lipophilicity
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenyl 4-(p-Tolyl)thiazole 422.54 Thiazole moiety for MMP inhibition
N-(4-Methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 4-Nitrophenyl 4-Methoxyphenyl 370.41 Electron-withdrawing nitro group
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (28) 4-Fluorophenyl 4-Methoxyphenyl-thiazole 426.51 Fluorine enhances metabolic stability
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Tosyl (sulfonyl) 4-Fluorophenyl ~407.45 Sulfonyl group for solubility
Key Observations:
  • Piperazine Substituents: 2,4-Dimethylphenyl (target compound): Bulky substituent likely improves selectivity for dopamine or serotonin receptors due to steric effects . 4-Tosyl (): Polar sulfonyl group enhances aqueous solubility but may reduce CNS penetration .
  • Acetamide Substituents :
    • 4-Methoxyphenyl : Balances lipophilicity and hydrogen-bonding capacity, favoring membrane permeability .
    • Thiazole/benzothiazole (): Heterocyclic moieties improve MMP inhibition and antimicrobial activity .

Pharmacological and Physicochemical Properties

Key Findings:
  • Anti-Inflammatory Activity : Thiazole-containing analogs (e.g., compound 13) show potent MMP-9 inhibition (IC50 < 1 µM) due to thiazole’s metal-chelating properties .
  • Antimicrobial Activity : Fluorine substitution (compound 28) correlates with enhanced gram-positive bacterial inhibition (MIC = 2–4 µg/mL) .
  • Solubility : Sulfonyl-substituted derivatives () exhibit higher aqueous solubility (>10 mg/mL) compared to methoxy or methyl analogs .

Structure-Activity Relationship (SAR) Insights

Piperazine Modifications :

  • Electron-donating groups (e.g., methoxy, methyl) increase piperazine basicity, enhancing receptor binding in CNS targets .
  • Bulky substituents (e.g., 2,4-dimethylphenyl) improve selectivity by sterically blocking off-target interactions .

Acetamide Tail :

  • 4-Methoxyphenyl : Optimal for balancing bioavailability and target engagement .
  • Heterocyclic replacements (e.g., thiazole): Introduce additional pharmacophoric features for enzyme inhibition .

Biological Activity

The compound 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (commonly referred to as the piperazine derivative) exhibits a wide range of biological activities, primarily due to its structural characteristics. This article will delve into its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O4C_{23}H_{24}N_{2}O_{4} with a molecular weight of approximately 392.46 g/mol. The compound's structure features a piperazine ring substituted with a 2,4-dimethylphenyl group and a methoxyphenyl acetamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H24N2O4C_{23}H_{24}N_{2}O_{4}
Molecular Weight392.46 g/mol
InChIInChI=1S/C23H24N2O4/c1-15-...
InChIKeyLDMLBNIERGFFLG-UHFFFAOYSA-N

1. Antimicrobial Activity

Piperazine derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that the compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperazine ring enhances interaction with bacterial cell membranes, facilitating its antimicrobial action .

2. Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro against several cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The mechanism involves the induction of apoptosis in cancer cells, likely mediated by the activation of caspases and modulation of Bcl-2 family proteins .

3. Antiviral Activity

Recent studies highlight the potential of this compound as an antiviral agent. It has been shown to inhibit viral replication in cell cultures, particularly against retroviruses such as HIV. The structure-activity relationship indicates that modifications on the piperazine ring can enhance its antiviral efficacy by improving binding affinity to viral proteins .

4. Neuropharmacological Effects

The compound exhibits significant activity at serotonin receptors, particularly the 5-HT1A receptor. This interaction is associated with anxiolytic and antidepressant effects, making it a candidate for treating mood disorders . Additionally, its ability to penetrate the blood-brain barrier suggests potential applications in neuropharmacology.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl rings enhances biological activity.
  • Ring Modifications : Alterations in the piperazine structure can significantly affect receptor binding and overall potency.

Table 2: Structure-Activity Relationship Findings

ModificationEffect on Activity
Methoxy group on phenylIncreases potency
Dimethyl substitution on piperazineEnhances receptor affinity
Aromatic heterocyclesBroadens spectrum of activity

Case Studies

Several studies have explored the biological effects of this compound:

  • Antibacterial Study : A study evaluated its effectiveness against clinical isolates of bacteria, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
  • Cancer Cell Line Study : In vitro tests on breast and colon cancer cell lines showed that treatment with this compound resulted in notable reductions in cell viability compared to untreated controls .
  • Neuropharmacological Assessment : Behavioral studies in animal models indicated that administration led to reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders .

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